molecular formula C6H10N2O B166683 (3,5-Dimethylisoxazol-4-yl)methylamine CAS No. 131052-47-6

(3,5-Dimethylisoxazol-4-yl)methylamine

Cat. No. B166683
CAS RN: 131052-47-6
M. Wt: 126.16 g/mol
InChI Key: CXRIJWLNQSZJTG-UHFFFAOYSA-N
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Description

“(3,5-Dimethylisoxazol-4-yl)methylamine” is a chemical compound with the molecular formula C6H10N2O . It is used in various research and industrial applications .


Synthesis Analysis

The compound has been used in the synthesis of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which were evaluated for their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4 .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylisoxazol-4-yl)methylamine” consists of a 3,5-dimethylisoxazole ring attached to a methylamine group .


Physical And Chemical Properties Analysis

“(3,5-Dimethylisoxazol-4-yl)methylamine” has a molecular weight of 126.158 . Other physical and chemical properties are not detailed in the search results.

Mechanism of Action

The compound has been used in the synthesis of derivatives that inhibit BRD4, a protein that plays a key role in gene expression and cell growth . The inhibitory activity of these derivatives against BRD4 has been evaluated .

Future Directions

The compound has shown potential in the synthesis of derivatives with inhibitory activity against BRD4 . This suggests possible applications in the development of new therapeutic agents, particularly for conditions like cancer where BRD4 plays a key role .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRIJWLNQSZJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452005
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)methylamine

CAS RN

131052-47-6
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,2-oxazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloromethyl-3,5-dimethylisoxazole (700 mg, 4.8 mmol) is suspended in concentrated aqueous ammonia at 20-25 degrees C., and vigorously stirred overnight. The reaction mixture is extracted with isopropyl alcohol/chloroform (10/90, 2×). The combined organic phases are concentrated under nitrogen flow. The residue is purified by flash chromatography methanol/methylene chloride (5-20%, 1% triethylamine) to give the title compound, MR (CDCl3, 300 MHz) delta3.62, 2.37, 2.29, and 1.44.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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